molecular formula C17H19ClN2O3S B11170080 N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide

Cat. No.: B11170080
M. Wt: 366.9 g/mol
InChI Key: ULIUYHAJWPHOCB-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a 2-chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(4-(tert-butylamino)butyl)propanamide
  • 4-(butylsulfamoyl)phenylboronic acid

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide is unique due to the presence of both a sulfonamide group and a chlorobenzamide moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the chlorine atom can participate in unique substitution reactions, and the sulfonamide group can enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C17H19ClN2O3S/c1-17(2,3)20-24(22,23)13-10-8-12(9-11-13)19-16(21)14-6-4-5-7-15(14)18/h4-11,20H,1-3H3,(H,19,21)

InChI Key

ULIUYHAJWPHOCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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